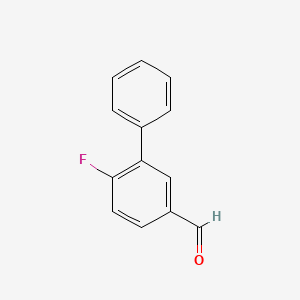

4-Fluoro-3-phenylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

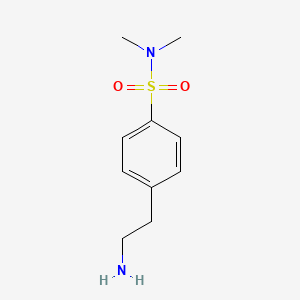

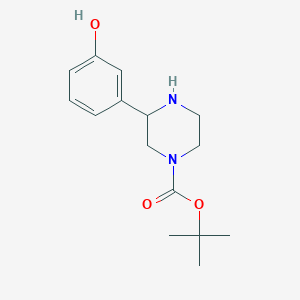

4-Fluoro-3-phenylbenzaldehyde is a chemical compound with the CAS Number: 926221-23-0 . It has a molecular weight of 200.21 and its IUPAC name is 6-fluoro[1,1’-biphenyl]-3-carbaldehyde .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-phenylbenzaldehyde is 1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H . This code provides a specific representation of its molecular structure.

Physical And Chemical Properties Analysis

4-Fluoro-3-phenylbenzaldehyde is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis

4-Fluoro-3-phenylbenzaldehyde and its derivatives are pivotal in chemical synthesis, serving as intermediates for various compounds. One method involves the Sommelet reaction, producing 4-Fluoro-3-phenoxybenzaldehyde with high purity, indicating its utility in precise chemical formulations (Zhao Wenxian, Wang Min-can, & Liu Lantao, 2005). Additionally, its derivatives have been synthesized, showing promise in antioxidant activities, further underscoring its role in the synthesis of bioactive molecules (Ahmed O. H. El Nezhawy et al., 2009).

Radiopharmaceutical Applications

In medical research, specifically radiopharmaceutical development, 4-[18F]fluorobenzaldehyde has been synthesized for clinical applications. Its use as a prosthetic group for amino-oxy functionalized peptide labeling highlights its importance in imaging and diagnostic procedures (Antonio Speranza et al., 2009).

Anticancer Research

The compound's utility extends into cancer research, where fluorinated analogs of combretastatin A-4 have been synthesized using derivatives of 4-Fluoro-3-phenylbenzaldehyde. These compounds retain potent cell growth inhibitory properties, demonstrating the compound's potential in developing novel anticancer agents (N. Lawrence et al., 2003).

Advanced Material Development

4-Fluoro-3-phenylbenzaldehyde-based derivatives are also significant in material science. They've been used in synthesizing microporous polyaminal networks for carbon dioxide adsorption. The presence of fluorinated polymers increased surface areas and adjusted pore sizes, illustrating the compound's role in developing advanced materials for environmental applications (Guiyang Li, Biao Zhang, & Zhonggang Wang, 2016).

Pharmaceutical Synthesis

In pharmaceutical synthesis, the compound's derivatives are involved in producing various bioactive molecules, demonstrating its broad application in drug development and synthesis (Sharmistha Das et al., 2008; Su Wei-ke, 2008) (Su Wei-ke, 2008).

Safety and Hazards

The safety information for 4-Fluoro-3-phenylbenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

properties

IUPAC Name |

4-fluoro-3-phenylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPZLUCVTNFQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-phenylbenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)